molecular formula C4H7F2N3O B6244856 4-azido-2,2-difluorobutan-1-ol CAS No. 2408958-02-9

4-azido-2,2-difluorobutan-1-ol

Cat. No.: B6244856
CAS No.: 2408958-02-9
M. Wt: 151.1
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Description

4-Azido-2,2-difluorobutan-1-ol is an organic compound characterized by the presence of an azido group and two fluorine atoms attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-2,2-difluorobutan-1-ol typically involves the introduction of the azido group into a pre-existing fluorinated butanol structure. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azido group using sodium azide as the nucleophile. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,2-difluorobutan-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide at elevated temperatures.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

4-Azido-2,2-difluorobutan-1-ol has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles.

    Material Science: Employed in the development of new materials with unique properties, such as polymers with enhanced stability and reactivity.

    Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

Mechanism of Action

The mechanism of action of 4-azido-2,2-difluorobutan-1-ol depends on the specific application. In cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes to form triazoles through a concerted mechanism. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Azido-2,2-difluorobutane: Lacks the hydroxyl group, making it less reactive in certain types of reactions.

    2,2-Difluorobutan-1-ol: Lacks the azido group, limiting its use in cycloaddition reactions.

    4-Azidobutan-1-ol: Lacks the fluorine atoms, affecting its chemical stability and reactivity.

Uniqueness

4-Azido-2,2-difluorobutan-1-ol is unique due to the combination of the azido group and fluorine atoms, which impart distinct reactivity and stability. This makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

2408958-02-9

Molecular Formula

C4H7F2N3O

Molecular Weight

151.1

Purity

95

Origin of Product

United States

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